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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

Cat. No.: B041629

Introduction

Asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the
stereoselective formation of chiral epoxides, which are versatile intermediates in the synthesis
of pharmaceuticals, natural products, and other complex organic molecules. The Sharpless-
Katsuki asymmetric epoxidation is a highly reliable and widely utilized method for the
enantioselective epoxidation of primary and secondary allylic alcohols.[1][2][3] This reaction
employs a chiral catalyst system composed of titanium tetra(isopropoxide) [Ti(OiPr)s], Diethyl
D-(-)-tartrate (D-(-)-DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] The use of
the D-(-) enantiomer of diethyl tartrate directs the epoxidation to one face of the alkene, leading
to the formation of the corresponding epoxide with a high degree of enantioselectivity.[4][5]

Mechanism of Asymmetric Induction

The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a
chiral titanium-tartrate complex. In the presence of the allylic alcohol and TBHP, a dimeric
titanium complex is formed where two titanium centers are bridged by the tartrate ligands.[6]
This rigid chiral environment dictates the facial selectivity of the oxygen transfer from the
peroxide to the double bond of the allylic alcohol.

A useful mnemonic has been developed to predict the stereochemical outcome of the reaction.
When the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom right corner,
the use of D-(-)-diethyl tartrate results in the delivery of the oxygen atom from the top face (si
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face) of the alkene. Conversely, L-(+)-diethyl tartrate directs the oxygen atom to the bottom
face (re face).[4][7]

Applications

The Sharpless asymmetric epoxidation has been successfully applied to the synthesis of a
wide range of biologically active molecules, including pheromones, leukotrienes, saccharides,
terpenes, and antibiotics.[1][2] The resulting chiral epoxides can be readily converted into a
variety of other functional groups, such as diols, aminoalcohols, and ethers, making this
reaction a powerful tool in synthetic chemistry.[1]

Quantitative Data

The following table summarizes the results of the Sharpless asymmetric epoxidation for a
variety of allylic alcohols using a catalytic system with D-(-)-diethyl tartrate or its enantiomer.

. Enantiomeri
Allylic Tartrate Temperatur . .
. Time (h) Yield (%) c Excess
Alcohol Ligand e (°C)
(ee, %)

Cinnamyl

(+)-DET -12 11 88 95
alcohol
(E)-2-Hexen-

(-)-DET -20 14 80 80
1-ol
Geraniol (-)-DET -20 5 90 94
(2)-3-Methyl-

(+)-DET -10 29 74 86
2-penten-1-ol
3-Methyl-2-

(+)-DET -20 0.75 95 91
buten-1-ol

Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless,
K. B. J. Am. Chem. Soc. 1987, 109, 5765-5780.[7]

Experimental Protocols
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General Considerations:

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Anhydrous solvents are essential for the success of the reaction.

The use of 3A or 4A molecular sieves is recommended to ensure anhydrous conditions.[7]

Highly concentrated solutions of tert-butyl hydroperoxide are potentially hazardous and
should be handled with care behind a safety shield.[8]

Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol is adapted from Organic Syntheses.[8]

Materials:

Methylene chloride (CH2Clz), anhydrous

 Titanium(lV) isopropoxide [Ti(OiPr)a4]

o Diethyl D-(-)-tartrate [(-)-DET)]

e (E)-2-Hexen-1-ol

o tert-Butyl hydroperoxide (TBHP) in toluene (e.g., 2.71 M)

e Ferrous sulfate heptahydrate (FeSOa-7H20)

 Tartaric acid

e Sodium hydroxide (NaOH)

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

Procedure:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/22-sharpless_asymmetric_epoxidation_reaction.pdf
http://orgsyn.org/demo.aspx?prep=cv7p0461
http://orgsyn.org/demo.aspx?prep=cv7p0461
https://www.benchchem.com/product/b041629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Catalyst Preparation:

o

To a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer,
thermometer, and nitrogen inlet, add anhydrous methylene chloride (1.00 L).

o

Add titanium(1V) isopropoxide (38.1 g, 0.134 mol) to the solvent.

[¢]

Cool the solution to -70 °C using a dry ice-ethanol bath.

o

Add Diethyl D-(-)-tartrate (33.1 g, 0.161 mol) to the cooled solution.

[e]

Add (E)-2-hexen-1-ol (25.0 g, 0.25 mol) to the reaction mixture.
» Epoxidation Reaction:

o To the cooled catalyst mixture, add a pre-cooled (-20 °C) solution of anhydrous tert-butyl
hydroperoxide in toluene (184.5 mL of a 2.71 M solution, 0.50 mol) dropwise.

o Allow the reaction temperature to rise to 0 °C over a period of 2 hours.
o Work-up:

o In a separate beaker, prepare a solution of ferrous sulfate (125 g) and tartaric acid (50 g)
in water (500 mL).

o Pour the reaction mixture into the ferrous sulfate solution with vigorous stirring. The two-
phase mixture should be stirred for at least 5 minutes after the organic layer becomes
colorless.

o Separate the layers and extract the aqueous layer with methylene chloride (3 x 100 mL).

o Combine the organic layers and add a pre-cooled (0 °C) solution of 30% aqueous sodium
hydroxide in brine (125 mL). Stir vigorously for 1 hour at 0 °C.

o Separate the layers and wash the organic layer with brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.
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e Purification:

o The crude product can be purified by fractional distillation or column chromatography on
silica gel to yield the desired epoxy alcohol.

Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis-with-diethyl-d-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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